molecular formula C11H11ClN2O3 B1474575 1-(2-Chloroisonicotinoyl)pyrrolidine-3-carboxylic acid CAS No. 1575360-71-2

1-(2-Chloroisonicotinoyl)pyrrolidine-3-carboxylic acid

Cat. No. B1474575
CAS RN: 1575360-71-2
M. Wt: 254.67 g/mol
InChI Key: GEBFUDSELHNWHV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“1-(2-Chloroisonicotinoyl)pyrrolidine-3-carboxylic acid” is a chemical compound used for pharmaceutical testing . It’s a high-quality reference standard for accurate results .


Synthesis Analysis

The synthesis of pyrrolidine compounds, such as “1-(2-Chloroisonicotinoyl)pyrrolidine-3-carboxylic acid”, often involves the use of heterocyclic scaffolds, many of which contain nitrogen . The synthetic strategies used can involve ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings .


Molecular Structure Analysis

The five-membered pyrrolidine ring is one of the nitrogen heterocycles used widely by medicinal chemists to obtain compounds for the treatment of human diseases . The great interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .


Chemical Reactions Analysis

The Knoevenagel Condensation is a common reaction involving compounds like “1-(2-Chloroisonicotinoyl)pyrrolidine-3-carboxylic acid”. This reaction involves the condensation of carbon acid compounds with aldehydes to afford α,β-unsaturated compounds .

Safety and Hazards

The safety data sheet for pyrrolidine-3-carboxylic acid, a related compound, indicates that it causes serious eye damage . It’s recommended to wear protective gloves, clothing, and eye/face protection when handling it .

properties

IUPAC Name

1-(2-chloropyridine-4-carbonyl)pyrrolidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11ClN2O3/c12-9-5-7(1-3-13-9)10(15)14-4-2-8(6-14)11(16)17/h1,3,5,8H,2,4,6H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEBFUDSELHNWHV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1C(=O)O)C(=O)C2=CC(=NC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Chloroisonicotinoyl)pyrrolidine-3-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(2-Chloroisonicotinoyl)pyrrolidine-3-carboxylic acid
Reactant of Route 2
Reactant of Route 2
1-(2-Chloroisonicotinoyl)pyrrolidine-3-carboxylic acid
Reactant of Route 3
Reactant of Route 3
1-(2-Chloroisonicotinoyl)pyrrolidine-3-carboxylic acid
Reactant of Route 4
Reactant of Route 4
1-(2-Chloroisonicotinoyl)pyrrolidine-3-carboxylic acid
Reactant of Route 5
1-(2-Chloroisonicotinoyl)pyrrolidine-3-carboxylic acid
Reactant of Route 6
Reactant of Route 6
1-(2-Chloroisonicotinoyl)pyrrolidine-3-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.